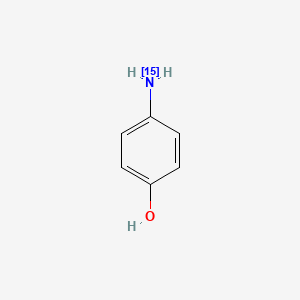
4-Aminophenol-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenol-15N is a nitrogen-15 labeled derivative of 4-aminophenol, an organic compound with the formula H₂NC₆H₄OH. This compound is commonly used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminophenol-15N can be synthesized through the nitration of phenol followed by reduction with iron. Alternatively, the partial hydrogenation of nitrobenzene can afford phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) . The nitrogen-15 isotope can be introduced during these synthetic steps to obtain the labeled compound.
Industrial Production Methods
Industrial production of 4-aminophenol typically involves the reduction of nitrobenzene using iron and hydrochloric acid. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenol-15N undergoes various chemical reactions, including:
Oxidation: Easily oxidizes to form quinoid structures, which are vibrantly colored.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are typically used.
Substitution: Reagents such as sodium hydroxide and halogenated compounds are used for nucleophilic substitution.
Major Products Formed
Oxidation: Forms quinoid structures.
Reduction: Produces corresponding amines.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
4-Aminophenol-15N is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-aminophenol-15N involves its interaction with various molecular targets. In the case of its derivative, acetaminophen, it inhibits the synthesis of selective prostaglandins, which are involved in pain and inflammation pathways . This inhibition is achieved through the compound’s interaction with enzymes such as cyclooxygenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol:
3-Aminophenol:
Uniqueness
4-Aminophenol-15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where detailed molecular insights are required .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
110.12 g/mol |
Nom IUPAC |
4-(15N)azanylphenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i7+1 |
Clé InChI |
PLIKAWJENQZMHA-CDYZYAPPSA-N |
SMILES isomérique |
C1=CC(=CC=C1[15NH2])O |
SMILES canonique |
C1=CC(=CC=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
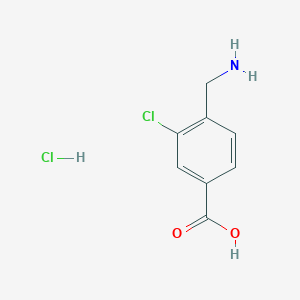
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

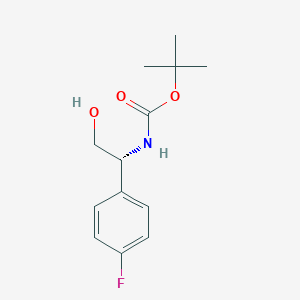
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
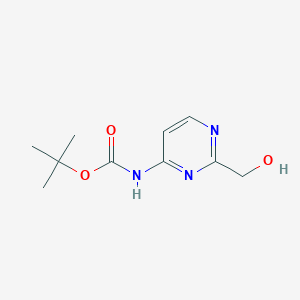
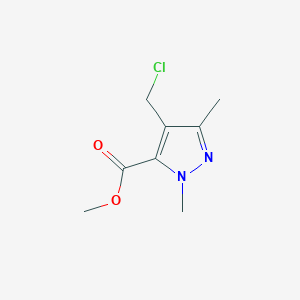
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)
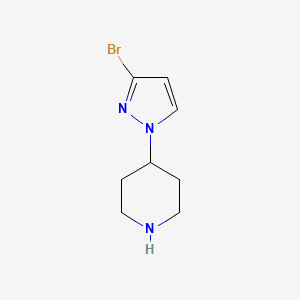
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
